Isoleucylglycine
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Overview
Description
Isoleucylglycine is a dipeptide composed of the amino acids isoleucine and glycine. It is a small molecule with the chemical formula C8H16N2O3 and a molecular weight of 188.22 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoleucylglycine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between isoleucine and glycine. The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions
Isoleucylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Isoleucylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and degradation.
Biology: It serves as a substrate in enzymatic studies to understand peptide bond formation and hydrolysis.
Industry: Utilized in the development of peptide-based drugs and as a component in nutritional supplements.
Mechanism of Action
The mechanism of action of isoleucylglycine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for peptidases, which cleave the peptide bond to release isoleucine and glycine. These amino acids then participate in various metabolic pathways, contributing to protein synthesis and energy production .
Comparison with Similar Compounds
Similar Compounds
Leucylglycine: Another dipeptide composed of leucine and glycine.
Valylglycine: A dipeptide consisting of valine and glycine.
Phenylalanylglycine: A dipeptide made up of phenylalanine and glycine.
Uniqueness
Isoleucylglycine is unique due to the presence of isoleucine, which has a branched-chain structure. This structural feature imparts distinct physicochemical properties, such as higher hydrophobicity and different steric interactions compared to other dipeptides .
Properties
IUPAC Name |
2-[(2-amino-3-methylpentanoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-3-5(2)7(9)8(13)10-4-6(11)12/h5,7H,3-4,9H2,1-2H3,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGDDTHMMVWVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Isoleucyl-Glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028907 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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